

understanding the molecular structure of Methyl 3-chloro-4-hydroxybenzoate

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Compound of Interest

Compound Name:	Methyl 3-chloro-4-hydroxybenzoate
Cat. No.:	B031437

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An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of **Methyl 3-chloro-4-hydroxybenzoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

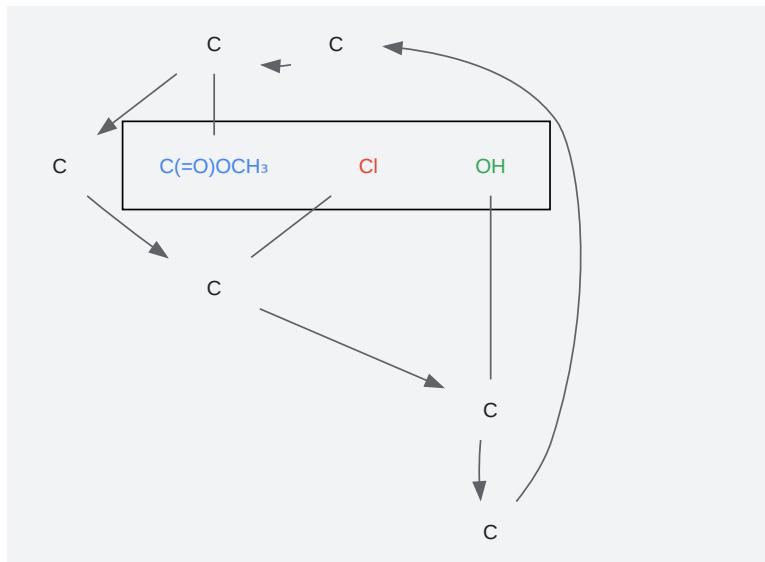
Methyl 3-chloro-4-hydroxybenzoate is a substituted aromatic compound. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and a chlorine atom.

Molecular Identifiers

- IUPAC Name: **methyl 3-chloro-4-hydroxybenzoate**[\[1\]](#)
- CAS Number: 3964-57-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₇ClO₃[\[1\]](#)[\[2\]](#)
- SMILES: COC(=O)C1=CC(=C(C=C1)O)Cl[\[1\]](#)[\[3\]](#)

- InChI: InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[1]

The molecular structure of **Methyl 3-chloro-4-hydroxybenzoate** can be visualized as follows:



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Caption: Molecular structure of **Methyl 3-chloro-4-hydroxybenzoate**.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Methyl 3-chloro-4-hydroxybenzoate**.

Property	Value	Source
Molecular Weight	186.59 g/mol	[1] [2]
Appearance	White to off-white solid	[2] [4] [5]
Melting Point	108-110 °C	[2]
Boiling Point (Predicted)	284.9 ± 20.0 °C	[2]
Density (Predicted)	1.354 ± 0.06 g/cm³	[2] [4] [5]
pKa (Predicted)	6.89 ± 0.18	[2] [4] [5]

Experimental Protocols

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

Methyl 3-chloro-4-hydroxybenzoate is synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, using sulfuric acid as a catalyst.[2][4]

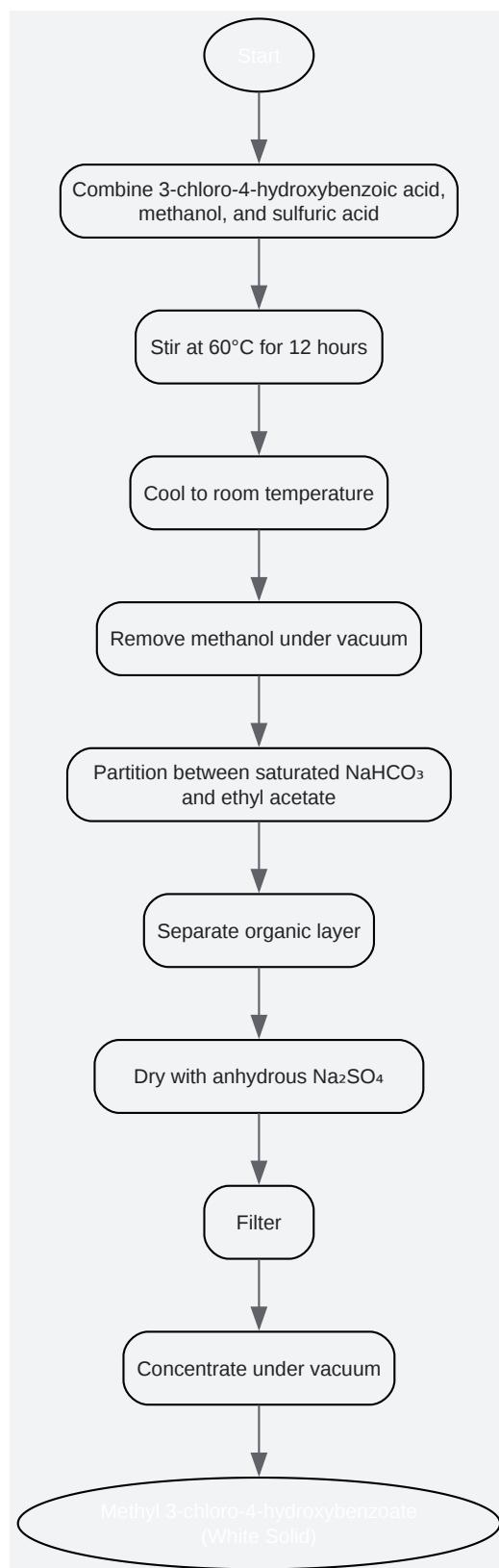
Materials:

- 3-chloro-4-hydroxybenzoic acid
- Methanol (MeOH)
- Sulfuric acid (H_2SO_4), concentrated
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), add concentrated sulfuric acid (3 mL, 56.3 mmol).[2][4]
- Stir the reaction mixture at 60 °C for 12 hours.[2][4]
- After completion of the reaction, cool the mixture to room temperature.
- Remove the methanol under reduced pressure.[2][4]
- Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).[2][4]
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield **Methyl 3-chloro-4-hydroxybenzoate** as a white solid.[2][4]

Experimental Workflow:

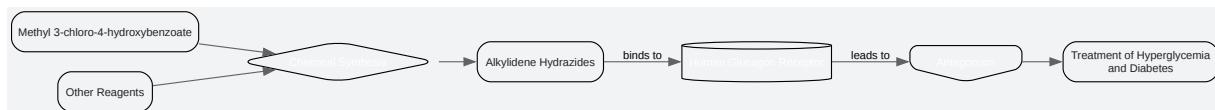
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Caption: Workflow for the synthesis of **Methyl 3-chloro-4-hydroxybenzoate**.

Biological Significance and Applications

Methyl 3-chloro-4-hydroxybenzoate serves as a key reagent in the synthesis of alkylidene hydrazides. These compounds have been identified as potent antagonists of the human glucagon receptor, making them valuable candidates for the treatment of hyperglycemia and type 2 diabetes.[2][4]

The logical relationship of its role in the synthesis of these antagonists is as follows:



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Caption: Role of **Methyl 3-chloro-4-hydroxybenzoate** in drug development.

Glucagon Signaling Pathway

Glucagon is a peptide hormone that, in opposition to insulin, raises blood glucose levels. It exerts its effect by binding to the glucagon receptor, a G-protein coupled receptor (GPCR), primarily on liver cells.[1][2][4][5] This binding initiates a signaling cascade that results in increased glucose production.

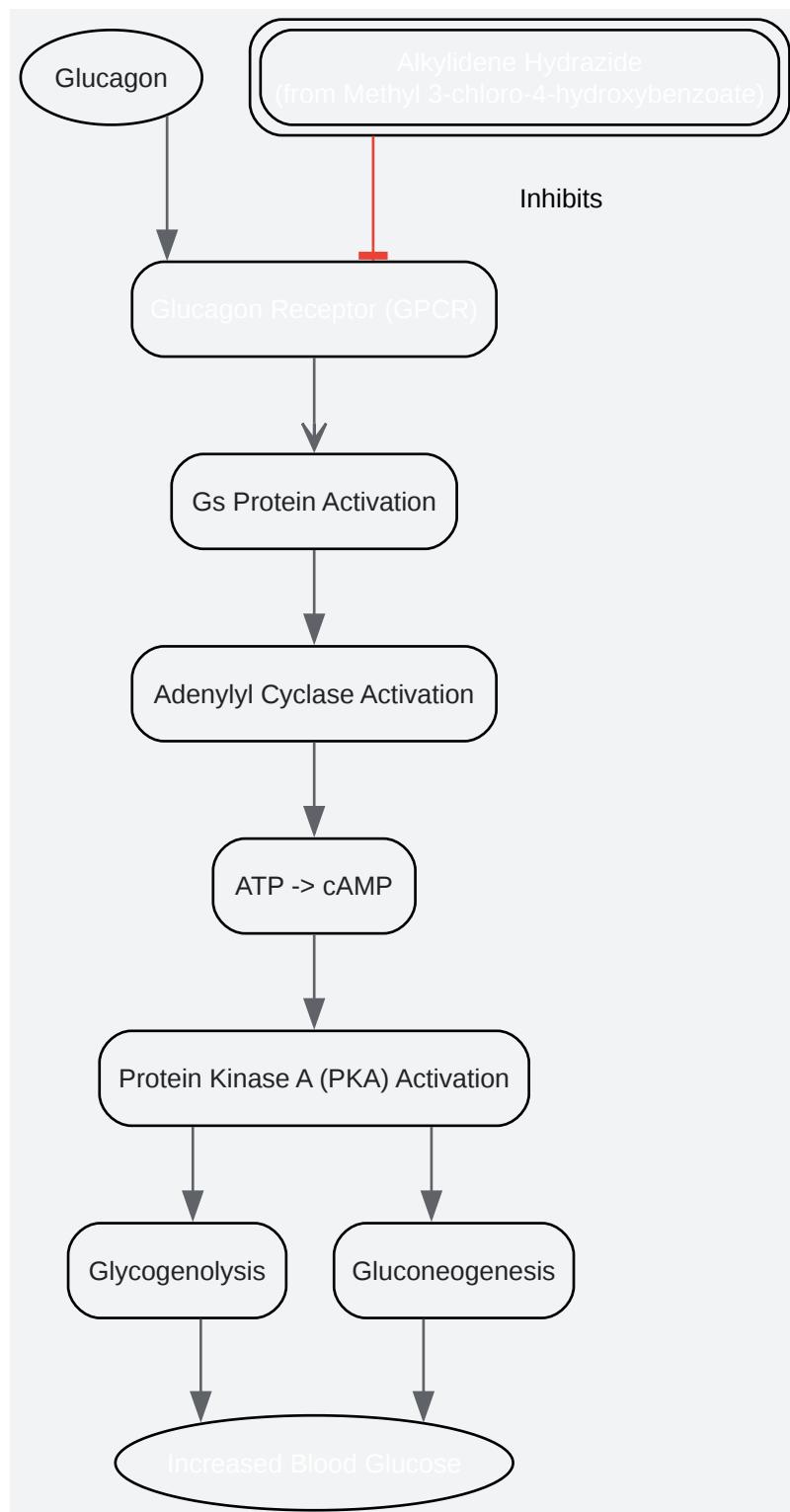
The simplified glucagon signaling pathway is as follows:

- Glucagon binds to the glucagon receptor on the surface of a hepatocyte.
- This activates a G_s protein, which in turn activates adenylyl cyclase.
- Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
- cAMP acts as a second messenger and activates protein kinase A (PKA).
- PKA then phosphorylates and activates enzymes involved in glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate

precursors).

- The resulting glucose is released into the bloodstream, raising blood glucose levels.

Alkylidene hydrazides, synthesized from **Methyl 3-chloro-4-hydroxybenzoate**, act as antagonists at the glucagon receptor, thereby inhibiting this signaling pathway and reducing glucose production.



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Caption: Glucagon signaling pathway and the point of inhibition by antagonists.

Spectroscopic Data

Spectroscopic data for **Methyl 3-chloro-4-hydroxybenzoate** is available through various databases. This includes:

- Mass Spectrometry (MS): ESI-MS m/z calculated 186.5, measured 187.5 ($M + 1$).[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR data is available.[\[2\]](#)
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded.[\[1\]](#)
- Raman Spectroscopy: FT-Raman spectra are also available.[\[1\]](#)

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